molecular formula C17H17ClF3N3O3S B2481693 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034522-82-0

5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2481693
CAS No.: 2034522-82-0
M. Wt: 435.85
InChI Key: YPNHPVWEICQRNE-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a multifaceted compound known for its diverse potential applications across various fields. Its chemical structure suggests intriguing possibilities for interactions in chemical reactions and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 4-(trifluoromethyl)benzylamine with 5-chloropyrimidine under controlled conditions. The intermediate product undergoes further reactions involving piperidine and sulfonyl chlorides, facilitated by solvents like dichloromethane and catalysts such as triethylamine. The process requires precise temperature and pH control to ensure optimal yields and purity.

Industrial Production Methods

On an industrial scale, the production of 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine requires large-scale reaction vessels, automated temperature regulation systems, and continuous monitoring for quality assurance. The adoption of greener solvents and eco-friendly catalysts is also a priority to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound primarily participates in substitution reactions, both nucleophilic and electrophilic. It can also undergo oxidation and reduction reactions, depending on the surrounding environment and reagents.

Common Reagents and Conditions

  • Substitution Reactions: : Utilize reagents like sodium hydride and various halides.

  • Oxidation Reactions: : Often involve oxidizing agents such as potassium permanganate.

  • Reduction Reactions: : Employ reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include modified pyrimidine derivatives, which can exhibit unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, useful in material science and catalysis.

Biology

In biological research, the compound can act as a ligand or an inhibitor in various enzymatic studies, providing insight into enzyme behavior and potential therapeutic applications.

Medicine

Potential medicinal applications include acting as a lead compound for the development of new drugs targeting specific biological pathways, such as signal transduction and metabolic regulation.

Industry

In industry, the compound's unique chemical properties make it suitable for the development of specialized materials, such as polymers with enhanced stability and functionality.

Mechanism of Action

The mechanism by which 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, triggering or inhibiting particular pathways. The interactions often depend on the compound's ability to form hydrogen bonds and engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-((1-benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine

  • 2-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

  • 5-Chloro-2-piperidin-3-yloxypyrimidine

Unique Features

Compared to its similar counterparts, 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine stands out due to its distinct combination of the trifluoromethyl group and the benzylsulfonyl moiety, which imparts unique electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions.

There you go! What else can we explore today?

Properties

IUPAC Name

5-chloro-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O3S/c18-14-8-22-16(23-9-14)27-15-2-1-7-24(10-15)28(25,26)11-12-3-5-13(6-4-12)17(19,20)21/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNHPVWEICQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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